molecular formula C17H22N6O5S B3001687 N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 2034578-66-8

N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B3001687
CAS No.: 2034578-66-8
M. Wt: 422.46
InChI Key: WQZIMPDFWXZTBA-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the 1,3,5-triazine moiety suggests that this compound might have potential biological activity, as triazine derivatives are known for their diverse pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenylacetamide moiety linked to a 1,3,5-triazine ring via a sulfamoyl bridge. The triazine ring is further substituted with a methoxy group and a morpholino group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonamide group might undergo hydrolysis under acidic or alkaline conditions, while the triazine ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical substance, appropriate safety measures should be taken when handling it, and its disposal should comply with local regulations .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it might be further optimized and evaluated in preclinical and clinical studies .

Biochemical Analysis

Biochemical Properties

N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and other sulfamoyl-binding proteins. The compound’s triazine ring facilitates binding interactions, which can inhibit or modulate enzyme activity. These interactions are crucial for understanding its potential as a therapeutic agent .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinase activity. The compound can alter gene expression patterns, leading to changes in cellular metabolism and function. Studies have shown its impact on both cancerous and non-cancerous cell lines, indicating its broad spectrum of activity .

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific biomolecules, leading to enzyme inhibition or activation. The compound’s triazine core is essential for its binding affinity, allowing it to interact with active sites of enzymes. This interaction can result in the modulation of enzymatic activity and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies indicate that it can maintain its activity, influencing cellular functions consistently in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound shows therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization for therapeutic applications .

Properties

IUPAC Name

N-[4-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O5S/c1-12(24)19-13-3-5-14(6-4-13)29(25,26)18-11-15-20-16(22-17(21-15)27-2)23-7-9-28-10-8-23/h3-6,18H,7-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZIMPDFWXZTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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